3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine
Description
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c1-11-5-16(25-18(22-11)20-10-21-25)27-13-8-24(9-13)17(26)14-6-15(28-23-14)12-3-2-4-19-7-12/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANUSHCLFFIVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine with various reagents to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction rates and yields . The use of supercritical carbon dioxide as a solvent has also been explored to achieve solvent-free conditions and improve environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A study highlighted the efficacy of triazolo-pyrimidine analogs against non-small-cell lung cancer cells, suggesting that modifications to the azetidine moiety can enhance potency .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies have demonstrated that triazole derivatives can act against a range of bacterial and fungal pathogens by disrupting their cellular processes . The incorporation of azetidine and oxazole rings may further enhance this activity due to their ability to interact with microbial enzymes.
Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of triazolo-pyrimidine derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific role of the azetidine component in neuroprotection is an area ripe for further exploration.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes implicated in various diseases. For example, triazolo-pyrimidine derivatives have been studied for their inhibitory effects on kinases involved in cancer signaling pathways . The oxazole and azetidine components could provide additional binding sites for enzyme interaction.
Case Studies
Mechanism of Action
The mechanism of action of 3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound’s triazolopyrimidine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison :
- Electronic Differences : Sulfur in thiadiazole vs. oxygen in oxazole (target compound) affects redox stability and intermolecular interactions.
- Functional Groups : Carboxamide groups in thiadiazolo derivatives provide distinct hydrogen-bonding profiles compared to the carbonyl-linked oxazole in the target compound.
- Synthetic Complexity : The target compound’s multi-step synthesis (inferred from structure) contrasts with the amine-mediated derivatization described for thiadiazolo-pyrimidines .
General Trends in Heterocyclic Analogues
Research Findings and Implications
Solubility and Bioavailability : The hydrochloride salt in highlights the importance of salt formation for optimizing physicochemical properties, a consideration absent in the neutral target compound .
Synthetic Strategies : emphasizes amine-mediated derivatization, a technique applicable to the target compound’s oxazole or pyridine rings for generating analogues .
Spectroscopic Characterization : NMR and IR data (as used in ) would be critical for confirming the target compound’s structure, particularly its azetidine-carbonyl linkage .
Biological Activity
The compound 3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Overview of Biological Activity
The biological activity of this compound can be primarily attributed to the presence of the [1,2,4]triazolo[1,5-a]pyrimidine moiety, which has been associated with various pharmacological effects. Research indicates that derivatives of this structure exhibit significant antitumor , antiviral , and anti-inflammatory activities.
Key Findings from Research Studies
-
Antitumor Activity :
- A study reported that [1,2,4]triazolo[1,5-a]pyrimidine derivatives showed promising anticancer effects against several cancer cell lines. For instance, compounds were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with varying degrees of cytotoxicity .
- The compound's effectiveness was measured using the MTT assay to determine cell viability post-treatment. Notably, some derivatives exhibited IC50 values below 5 μM, indicating potent cytotoxicity .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases associated with cancer progression. For example, certain derivatives were found to inhibit c-Met kinase activity effectively .
- Additionally, the compound's ability to modulate cytokine production has been highlighted in studies focusing on inflammatory pathways. The suppression of IL-17A production in human blood was observed with an IC50 value of 130 nM for one derivative .
-
Structure-Activity Relationships (SAR) :
- The biological activity of these compounds is highly dependent on their structural features. Modifications at various positions on the triazolo-pyrimidine ring can significantly influence their potency and selectivity against target enzymes or receptors .
- For instance, the presence of specific substituents on the pyridine or oxazole rings can enhance binding affinity to target proteins or alter pharmacokinetic properties .
Table 1: Cytotoxicity of Various Triazolo-Pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | High potency |
| 12e | MCF-7 | 1.23 ± 0.18 | High potency |
| 12e | HeLa | 2.73 ± 0.33 | Moderate potency |
| 3a | IL-17A | 130 | Inhibitory activity |
Table 2: Structure-Activity Relationships of Triazolo-Pyrimidine Derivatives
| Position Modified | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Methyl | Increased potency |
| 5 | Fluorophenyl | Enhanced selectivity |
| Azetidine Carbonyl | Alkyl | Improved bioavailability |
Case Study 1: Anticancer Efficacy
In a comparative study involving various triazolo-pyrimidine derivatives, compound 12e was found to have significant cytotoxic effects across multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the anticancer potential.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of these compounds revealed that specific derivatives could effectively inhibit cytokine production in a dose-dependent manner. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine, considering its structural complexity?
- Methodological Answer : Synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Use of hydrazine derivatives with pyrimidine precursors under ethanol/DMF with catalytic acid/base (e.g., acetic acid or triethylamine) to form the triazolopyrimidine core .
- Coupling Reactions : Azetidine-1-carbonyl and oxazolyl moieties are introduced via nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling, requiring anhydrous conditions and palladium catalysts .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate intermediates, confirmed by TLC and HPLC .
Q. What spectroscopic techniques are critical for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR (¹H, ¹³C, 2D-COSY) : Resolves overlapping signals from azetidine, oxazole, and pyridine rings. For example, ¹³C NMR distinguishes carbonyl (170–180 ppm) and aromatic carbons .
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy) for structurally similar derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or QM/MM) predict regioselectivity in the formation of triazolopyrimidine intermediates?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) model transition states to identify kinetic vs. thermodynamic control. For example, hydrazinyl group orientation in 7-substituted triazolopyrimidines influences cyclization barriers .
- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction yields (e.g., DMF stabilizes charged intermediates better than ethanol) .
- Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data to refine models .
Q. How should researchers design experiments to optimize reaction conditions for azetidine-1-carbonyl coupling?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables:
- Factors : Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent (THF vs. DMF).
- Response : Yield (%) monitored by HPLC .
- Statistical Analysis : ANOVA identifies significant factors. For example, temperature dominates over solvent in Pd-catalyzed couplings .
- Scale-Up Considerations : Maintain agitation rate and heat transfer to avoid exothermic side reactions in batch reactors .
Q. How can researchers reconcile discrepancies in biological activity data across structurally analogous triazolopyrimidines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., hydrazinyl vs. hydroxyl groups at the 7-position) using in vitro assays (e.g., kinase inhibition) .
- Data Normalization : Account for batch-to-batch purity variations via LC-MS quantification. Activity discrepancies >20% warrant re-synthesis .
- Meta-Analysis : Cross-reference IC₅₀ values from independent studies (e.g., PubChem, ChEMBL) to identify outliers .
Data Contradiction Analysis
Q. How to address conflicting reports on the hydrolytic stability of the azetidine-1-carbonyl linkage?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC-MS/MS. For example, acidic conditions (pH <4) accelerate hydrolysis due to protonation of the carbonyl oxygen .
- Computational Modeling : MD simulations predict bond dissociation energies. Compare with experimental half-life (t₁/₂) to validate models .
- Mitigation Strategies : Introduce steric hindrance (e.g., methyl groups on azetidine) to stabilize the carbonyl group .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
